4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with applications in various fields. This compound is characterized by its unique chemical structure, which combines elements of pyran, thiadiazole, and carboxamide functionalities. Such compounds often exhibit interesting biological and chemical properties, making them useful in scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-12-14(23-19-18-12)15(20)17-11-16(7-9-21-10-8-16)22-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPGNKOMSRDUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : The thiol group in the phenylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to the corresponding amine under specific conditions.
Substitution: : Various nucleophiles can substitute the phenylthio group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane-THF complex.
Substitution: Strong nucleophiles like alkoxides or amines.
Major Products: The products formed depend on the reaction type and conditions. For example, oxidation can yield sulfoxides, while reduction of the carboxamide group might produce primary amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit significant anticancer activities. A study involving various thiadiazole derivatives demonstrated their effectiveness against several cancer cell lines. For instance, compounds similar to 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide were evaluated for cytotoxicity against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through molecular docking studies. Such studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases . This property opens avenues for further research into its use in treating conditions characterized by inflammation.
Case Study 1: Anticancer Activity Evaluation
In a comparative study, various derivatives including those based on thiadiazole were synthesized and tested for anticancer activity. The results indicated that while some compounds exhibited notable cytotoxic effects, none surpassed the activity of doxorubicin, a standard chemotherapeutic agent .
Case Study 2: In Silico Studies for Anti-inflammatory Potential
In silico docking studies were performed to evaluate the binding affinity of this compound to the active site of 5-lipoxygenase. The results suggested promising interactions that warrant further experimental validation .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, often dictated by the functional groups present. For instance, the thiadiazole ring may interact with biological macromolecules, influencing their function. The carboxamide group can form hydrogen bonds with targets, stabilizing the compound’s binding. Pathways such as enzyme inhibition or receptor modulation might be involved.
Comparison with Similar Compounds
When compared with other compounds containing the tetrahydro-2H-pyran or thiadiazole moieties, 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functionalities. Similar compounds include:
2-amino-5-(phenylthio)-1,3,4-thiadiazole.
N-(4-methylpyran-4-yl)carboxamide derivatives.
This uniqueness imparts distinct chemical reactivity and biological activity, offering advantages in research and application.
Biological Activity
The compound 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a thiadiazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
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Antimicrobial Activity :
- Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Some studies indicate that related compounds exhibit good antifungal and antibacterial activities. For instance, derivatives have shown effectiveness against Phytophthora infestans with EC50 values indicating potent antifungal activity .
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Compounds containing the thiadiazole moiety have been reported to exhibit anti-inflammatory effects. This activity is crucial for treating diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Study : A study synthesized novel 1,3,4-thiadiazole derivatives and tested their antifungal activity against P. infestans. The compound exhibited superior bioactivity compared to standard treatments .
- Anticancer Research : Another study investigated the cytotoxic properties of various thiadiazole derivatives against multiple cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis through specific molecular pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cell proliferation and survival.
- Interference with DNA Replication : Some derivatives may disrupt DNA synthesis in rapidly dividing cells such as cancer cells.
- Modulation of Signaling Pathways : Thiadiazoles can influence various signaling pathways that regulate inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
